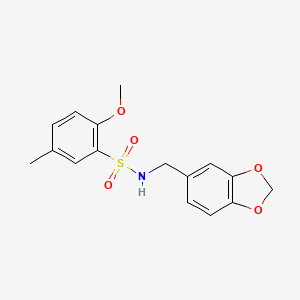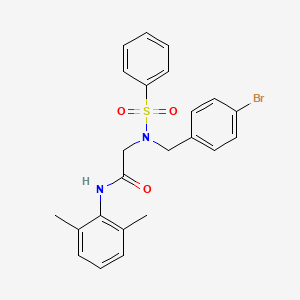
N-isobutyl-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-4-isopropoxybenzamide, also known as IBOP, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in research. IBOP is a derivative of benzamide and has a unique structure that makes it an attractive compound for studying various biological processes.
Mechanism of Action
The mechanism of action of N-isobutyl-4-isopropoxybenzamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and receptors in the body. N-isobutyl-4-isopropoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose metabolism and lipid homeostasis.
Biochemical and Physiological Effects:
N-isobutyl-4-isopropoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. N-isobutyl-4-isopropoxybenzamide has also been shown to improve glucose metabolism and lipid homeostasis, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
N-isobutyl-4-isopropoxybenzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has a unique structure that makes it an attractive compound for studying various biological processes. However, there are also limitations to using N-isobutyl-4-isopropoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and its effects may be dose-dependent. Additionally, N-isobutyl-4-isopropoxybenzamide may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving N-isobutyl-4-isopropoxybenzamide. One area of interest is its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is its potential as a tool for studying the role of PPARγ in regulating glucose metabolism and lipid homeostasis. Additionally, further research is needed to fully understand the mechanism of action of N-isobutyl-4-isopropoxybenzamide and its effects on various biological processes.
Synthesis Methods
The synthesis of N-isobutyl-4-isopropoxybenzamide involves the reaction of 4-isopropoxybenzoic acid with isobutylamine in the presence of a coupling reagent. The reaction yields N-isobutyl-4-isopropoxybenzamide as the final product. The synthesis process is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
N-isobutyl-4-isopropoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-isobutyl-4-isopropoxybenzamide has also been found to modulate the activity of various enzymes and receptors, making it a valuable tool for studying biochemical pathways.
properties
IUPAC Name |
N-(2-methylpropyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)9-15-14(16)12-5-7-13(8-6-12)17-11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNLJRXYICTERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-4-(propan-2-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)
![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)

![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5718144.png)

![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)

![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)

![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)